GABAA α3 Subtype Binding Affinity: NS-2710 Ki = 9.2 nM
NS-2710 demonstrates high-efficacy binding to the GABAA α3 receptor subtype with a Ki of 9.2 nM . In the broader context of GABAA benzodiazepine site ligands, this binding affinity positions NS-2710 among potent nonbenzodiazepine modulators. The compound's partial agonist profile, combined with this nanomolar affinity, differentiates it from both full benzodiazepine agonists and α1-selective compounds like zolpidem, which exhibit higher functional efficacy at the α1 subtype associated with sedation [1].
| Evidence Dimension | Binding affinity (Ki) at GABAA α3 receptor subtype |
|---|---|
| Target Compound Data | Ki = 9.2 nM |
| Comparator Or Baseline | Class benchmark: GABAA benzodiazepine site ligands typically exhibit Ki values ranging from sub-nanomolar to >100 nM |
| Quantified Difference | 9.2 nM (quantitative data for comparator range not available for direct comparison) |
| Conditions | In vitro radioligand binding assay |
Why This Matters
This binding affinity value enables researchers to select appropriate concentration ranges for in vitro functional assays and facilitates comparative pharmacology studies against other GABAA modulators with published Ki values.
- [1] Mirza NR, Nielsen EØ. Do subtype-selective gamma-aminobutyric acid A receptor modulators have a reduced propensity to induce physical dependence in mice? J Pharmacol Exp Ther. 2006 Mar;316(3):1378-85. PMID: 16352707. View Source
